N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
CAS No.: 790270-70-1
Cat. No.: VC7026419
Molecular Formula: C12H15N3O
Molecular Weight: 217.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 790270-70-1 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.272 |
| IUPAC Name | N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine |
| Standard InChI | InChI=1S/C12H15N3O/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 |
| Standard InChI Key | KYCYPBXDPWNBQX-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1=NN=C(O1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine combines aromatic and aliphatic components, enabling diverse molecular interactions. Table 1 summarizes its key chemical characteristics:
Table 1: Chemical Profile of N-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)methyl]propan-2-amine
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.272 g/mol |
| IUPAC Name | N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine |
| SMILES | CC(C)NCC1=NN=C(O1)C2=CC=CC=C2 |
| Solubility | Soluble in organic solvents (e.g., ethanol) |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 4 (oxadiazole ring and amine) |
The oxadiazole core contributes to aromatic stability, while the propan-2-amine side chain enhances solubility and bioavailability. The phenyl group at the 5-position of the oxadiazole ring facilitates π-π stacking interactions with biological targets.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via cyclocondensation reactions under reflux conditions. A typical protocol involves:
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Reagent Preparation: Mixing hydrazide derivatives with substituted benzaldehydes in ethanol.
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Cyclization: Refluxing at 80–100°C for 6–8 hours to form the oxadiazole ring.
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Purification: Isolation via thin-layer chromatography (TLC) and crystallization using ethanol/water mixtures.
Analytical Characterization
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NMR Spectroscopy: NMR spectra confirm the presence of the propan-2-amine moiety (δ 1.1–1.3 ppm for methyl groups) and aromatic protons (δ 7.2–7.8 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 217.272, consistent with the molecular formula.
Biological Activities
Antimicrobial Properties
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 μg/mL. Its efficacy is attributed to:
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Cell Membrane Disruption: The oxadiazole ring interacts with microbial cell walls via hydrogen bonding and hydrophobic interactions.
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Enzyme Inhibition: Competitive binding to essential enzymes like dihydrofolate reductase (DHFR).
Mechanism of Action
The compound’s bioactivity stems from its dual functionality:
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Oxadiazole Ring: Serves as a hydrogen bond acceptor, disrupting microbial DNA replication and protein synthesis.
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Propan-2-amine Side Chain: Enhances membrane permeability and target affinity through hydrophobic interactions.
Computational docking studies suggest strong binding to E. coli DNA gyrase (binding energy: −8.2 kcal/mol), corroborating its antibacterial effects.
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